

Reactivity of the carbonyl group in 1-(3-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Bromo-5-chlorophenyl)ethanone

Cat. No.: B178965

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An In-depth Technical Guide to the Reactivity of the Carbonyl Group in **1-(3-Bromo-5-chlorophenyl)ethanone**

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the carbonyl group in **1-(3-Bromo-5-chlorophenyl)ethanone**. As a substituted acetophenone, this molecule serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The reactivity of its ketone functionality is significantly modulated by the electronic properties of the halogen substituents on the aromatic ring. This document elucidates the underlying principles governing this reactivity, focusing on nucleophilic addition, reduction, and reactions involving the α -methyl group. Detailed, field-proven experimental protocols are provided for key transformations, including Grignard addition, Wittig olefination, and sodium borohydride reduction, to equip researchers and drug development professionals with actionable insights for synthetic applications.

Introduction: Molecular Profile and Electronic Landscape

1-(3-Bromo-5-chlorophenyl)ethanone is an aromatic ketone characterized by a carbonyl group attached to a phenyl ring substituted with both a bromine and a chlorine atom at the meta positions relative to each other. The chemical behavior of this molecule is dominated by

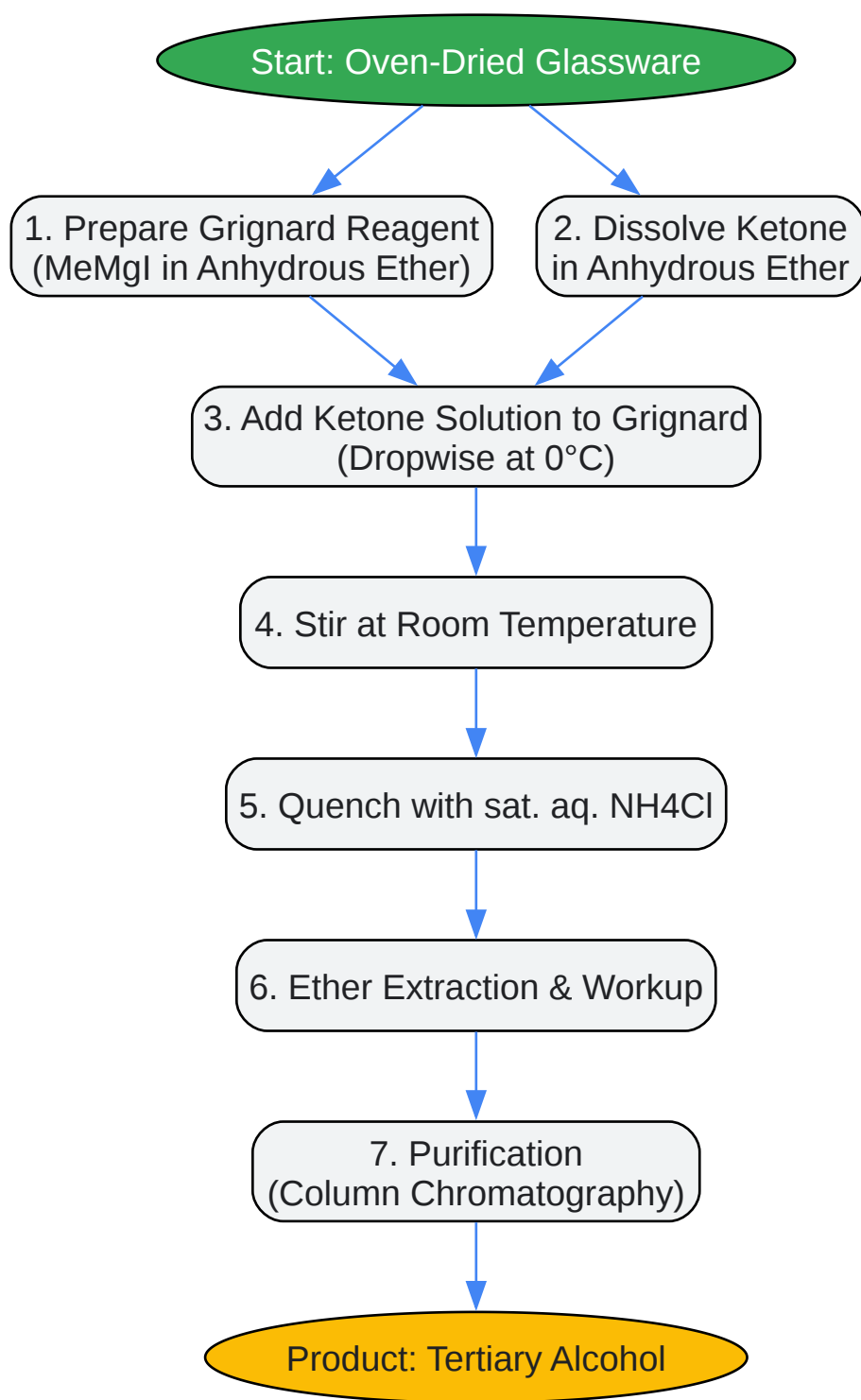
the interplay between the electrophilic carbonyl carbon and the electronic effects exerted by the halogen substituents.

Property	Value	Source(s)
IUPAC Name	1-(3-bromo-5-chlorophenyl)ethanone	[1]
CAS Number	154257-85-9	[1][2]
Molecular Formula	C ₈ H ₆ BrClO	[1][2][3]
Molecular Weight	233.49 g/mol	[1][3]
Canonical SMILES	<chem>CC(=O)C1=CC(=CC(=C1)Br)C1</chem>	[1]
Physical Form	Solid	

The primary determinant of the carbonyl group's reactivity is the electrophilicity of its carbon atom. This is significantly influenced by the two halogen atoms on the phenyl ring through a combination of inductive and resonance effects.[4][5]

- Inductive Effect (-I): Both bromine and chlorine are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, by extension, from the carbonyl carbon through the sigma bond framework.[5] This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles.[6]
- Resonance Effect (+R): The halogens possess lone pairs of electrons that can be delocalized into the aromatic π -system.[5] This donation of electron density via resonance would typically decrease the electrophilicity of the carbonyl carbon. However, for halogens, the inductive effect is known to dominate over the resonance effect.[7]

Consequently, the net electronic effect of the 3-bromo and 5-chloro substituents is the deactivation of the aromatic ring towards electrophilic substitution, but an activation of the carbonyl group towards nucleophilic addition.



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- To cite this document: BenchChem. [Reactivity of the carbonyl group in 1-(3-Bromo-5-chlorophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178965#reactivity-of-the-carbonyl-group-in-1-3-bromo-5-chlorophenyl-ethanone]

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